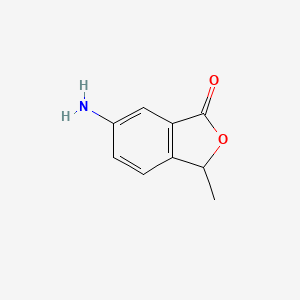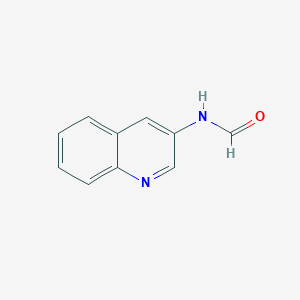
N-(Quinolin-3-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Quinolin-3-yl)formamide is a chemical compound with the molecular formula C10H8N2O. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, industrial chemistry, and synthetic organic chemistry . Quinoline derivatives have been extensively studied due to their potential as scaffolds for drug development and their broad spectrum of bioactivities .
Méthodes De Préparation
The synthesis of N-(Quinolin-3-yl)formamide can be achieved through several methods. One common approach involves the reaction of quinoline-3-carboxylic acid with formamide under specific reaction conditions. This method typically requires the use of a catalyst and controlled temperature to ensure the formation of the desired product .
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced techniques such as microwave-assisted synthesis, transition metal-catalyzed reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
N-(Quinolin-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield quinoline-3-methanamine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
N-(Quinolin-3-yl)formamide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N-(Quinolin-3-yl)formamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes or receptors involved in disease processes. For example, some quinoline-based drugs target DNA gyrase in bacteria, leading to the inhibition of bacterial replication . The exact molecular targets and pathways for this compound may vary depending on its specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
N-(Quinolin-3-yl)formamide can be compared with other similar compounds, such as:
Quinoline: The parent compound of this compound, known for its use in antimalarial drugs like chloroquine and quinine.
Quinoline-3-carboxylic acid: A derivative used in the synthesis of various bioactive molecules and as an intermediate in organic synthesis.
Quinoline-3-methanamine:
The uniqueness of this compound lies in its specific formamide functional group, which imparts distinct chemical reactivity and potential biological activity compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C10H8N2O |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
N-quinolin-3-ylformamide |
InChI |
InChI=1S/C10H8N2O/c13-7-12-9-5-8-3-1-2-4-10(8)11-6-9/h1-7H,(H,12,13) |
Clé InChI |
OMFCKPHCFZLGSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


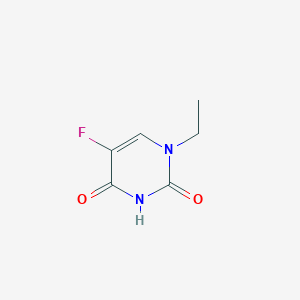
![4-[(3-Methylbutyl)amino]butane-2-sulfonic acid](/img/structure/B8671816.png)
![1,3,4,5-Tetrahydropyrrolo[4,3,2-de]isoquinoline](/img/structure/B8671824.png)
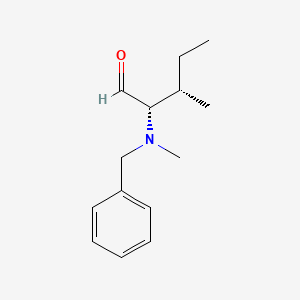
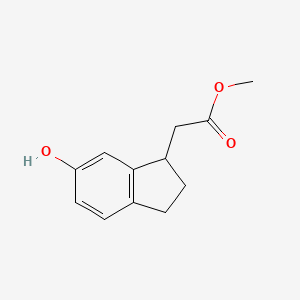
![3-[(2-Methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B8671859.png)
![Ethyl benzo[b]thiophene-5-carboxylate](/img/structure/B8671865.png)
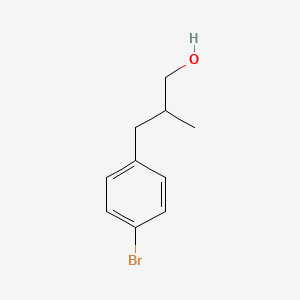
![2-(1-[2-naphthyl]ethylthio)pyridine N-oxide](/img/structure/B8671878.png)
![tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate](/img/structure/B8671882.png)
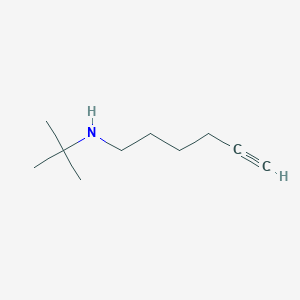
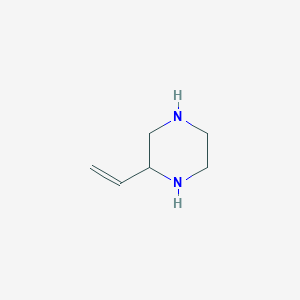
![Ethyl [4-sulfanyl-2-(trifluoromethyl)phenoxy]acetate](/img/structure/B8671919.png)
